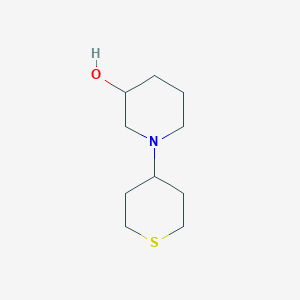

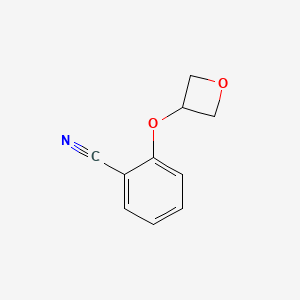

![molecular formula C13H12ClF2N B1407502 (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride CAS No. 1401425-38-4](/img/structure/B1407502.png)

(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride

Vue d'ensemble

Description

“(4,4’-Difluoro[1,1’-biphenyl]-3-yl)methanamine hydrochloride” is a chemical compound that contains a biphenyl group with two fluorine atoms attached at the 4 and 4’ positions. It also contains a methanamine group attached to the biphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable biphenyl precursor with a fluorinating agent to introduce the fluorine atoms, followed by the introduction of the methanamine group through a suitable reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a biphenyl group, which consists of two benzene rings connected by a single bond. The presence of the fluorine atoms at the 4 and 4’ positions would introduce electronegativity into the structure, potentially affecting its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the fluorine atoms and the methanamine group. The fluorine atoms, being highly electronegative, could make the compound more reactive towards nucleophilic reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the methanamine group. For example, the presence of the fluorine atoms could increase the compound’s stability and resistance to degradation .Applications De Recherche Scientifique

Analytical and Diagnostic Applications

(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride and its derivatives have significant applications in analytical chemistry and diagnostics. Tulp, Olie, and Hutzinger (1977) demonstrated the use of fluoro-, chloro-, and bromomethoxy-biphenyls (derivatives of the compound ) in gas chromatography-mass spectrometry for identifying hydroxylated metabolites. This method was particularly useful in metabolic studies, allowing the identification of metabolites in rats and plants (Tulp, Olie, & Hutzinger, 1977). Similarly, Sparling, Fung, and Safe (1980) applied this compound in biomedical mass spectrometry to study the metabolism of bromo and chlorobiphenyl, highlighting its potential in understanding drug metabolism and environmental pollutant effects (Sparling, Fung, & Safe, 1980).

Environmental Monitoring and Safety

Research has also explored the environmental impact and safety of this compound derivatives. For instance, Kim and Feagley (2002) studied the leaching of trifluralin (a derivative) in soil, providing insights into its environmental persistence and potential impact on groundwater quality (Jung-ho Kim & Feagley, 2002). This highlights the compound's relevance in environmental chemistry and public health.

Pharmacological Research

In pharmacological research, this compound has been used as a model to understand the molecular structure-activity relationship. For example, Palkowitz et al. (1997) explored the synthesis of novel compounds related to this chemical, emphasizing its importance in the development of new therapeutic agents (Palkowitz et al., 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound could include further studies to elucidate its properties and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior in various conditions .

Propriétés

IUPAC Name |

[2-fluoro-5-(4-fluorophenyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N.ClH/c14-12-4-1-9(2-5-12)10-3-6-13(15)11(7-10)8-16;/h1-7H,8,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZZSMDVKHEELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401425-38-4 | |

| Record name | [1,1′-Biphenyl]-3-methanamine, 4,4′-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)

![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)

amine](/img/structure/B1407427.png)

![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)

![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407439.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1407441.png)